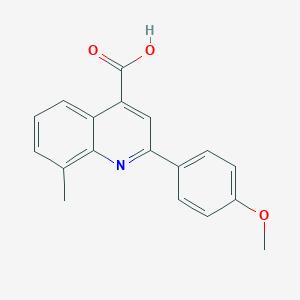

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Overview

Description

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline and quinolone families, which are known for their versatile applications in medicinal chemistry and organic synthesis. These compounds have been explored for their potential in creating potent antagonists and for their structural relevance in pharmaceuticals.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiparallel amenable syntheses that facilitate late-stage diversification, especially at the 8-position, indicating the compound's structural flexibility and potential for chemical modification (Horchler et al., 2007). Additionally, methods employing carbophilic Lewis acids have been efficient in the synthesis of 1,2-dihydroisoquinolines, showcasing the synthetic versatility of quinoline derivatives (Obika et al., 2007).

Molecular Structure Analysis

Molecular structure analysis has revealed that certain quinoline derivatives crystallize in specific space groups, forming dimers in the crystalline state through hydrogen bonds between carboxyl groups. This demonstrates the compound's potential for forming stable molecular structures conducive to further chemical modifications (Choudhury & Row, 2002).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and conversion processes, which are crucial for the synthesis of complex molecules. For example, the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride under mild conditions has been documented, highlighting the chemical reactivity of quinoline structures (Nery et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and stability under various conditions, play a significant role in determining the compound's applicability in different fields. The stability of quinoline derivatives against light and heat, and their strong fluorescence across a wide pH range in aqueous media, have been observed, indicating the compound's potential for applications in fluorescent labeling and biomedical analysis (Hirano et al., 2004).

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial activities and the ability to form various supramolecular complexes through hydrogen bonding and other non-covalent interactions. These properties are essential for the development of new pharmaceuticals and materials (Miyamoto et al., 1990).

Scientific Research Applications

-

Preparation of BODIPY dyes

- Field : Organic Chemistry

- Application : 6-Heptynoic acid, a compound similar to the one you mentioned, is used as a precursor for the preparation of boradiazaindacenes (BODIPY dyes) by reacting with oxalylchloirde .

- Method : The preparation involves reacting 6-Heptynoic acid with oxalylchloirde .

- Results : The reaction results in the formation of BODIPY dyes, which are commonly used in fluorescence microscopy due to their high fluorescence quantum yield, good photostability, and tunable absorption/emission wavelengths .

-

Synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole

- Field : Organic Chemistry

- Application : 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .

- Method : The synthesis involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .

- Results : The reaction results in the formation of 2-(4-methoxyphenyl)benzo[d]thiazole .

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole

- Field : Physical Chemistry, Theoretical and Computational Chemistry

- Application : 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole . This compound has been of considerable interest to organic and medicinal chemists due to its potent antitumor activity .

- Method : The synthesis involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .

- Results : The reaction results in the formation of 2-(4-methoxyphenyl)benzo[d]thiazole . This compound exhibits nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .

-

Synthesis of (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

- Field : Organic Synthesis

- Application : A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches .

- Method : The synthesis involves a linker mode approach under reflux condition .

- Results : The title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

-

Synthesis of Artificial Vanilla Flavorings

- Field : Food Chemistry

- Application : Vanillylmandelic acid (VMA) is a chemical intermediate in the synthesis of artificial vanilla flavorings . It is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine) .

- Method : VMA synthesis is the first step of a two-step process practiced by Rhodia since the 1970s to synthesize artificial vanilla . Specifically, the reaction entails the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide .

- Results : The reaction results in the formation of Vanillylmandelic acid (VMA), which is a chemical intermediate in the synthesis of artificial vanilla flavorings .

-

Synthesis of 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Field : Organic Synthesis

- Application : A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .

- Method : The synthesis involves the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .

- Results : The reaction results in the formation of a new triazol-3-one .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERFLPDFGFSTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301342 | |

| Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

107027-47-4 | |

| Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

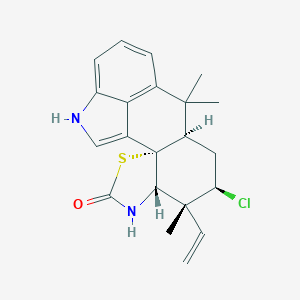

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)